molecular formula C9H7N3O B12476762 2-Quinoxalinecarboxaldehyde, oxime, (E)- CAS No. 7483-32-1

2-Quinoxalinecarboxaldehyde, oxime, (E)-

Cat. No.: B12476762
CAS No.: 7483-32-1
M. Wt: 173.17 g/mol
InChI Key: HVEUVILQUUKSFP-UHFFFAOYSA-N
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Description

Quinoxaline-2-carbaldehyde oxime is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The oxime functional group in quinoxaline-2-carbaldehyde oxime adds further versatility to its chemical properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-2-carbaldehyde oxime typically involves the reaction of quinoxaline-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: While specific industrial production methods for quinoxaline-2-carbaldehyde oxime are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

Quinoxaline-2-carbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its anticancer properties.

    Industry: Quinoxaline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoxaline-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. This interaction can disrupt cellular processes in pathogens, leading to their inhibition or death.

Comparison with Similar Compounds

    Quinoxaline: The parent compound, known for its broad range of biological activities.

    Quinoxaline-2-carboxylic acid: Another derivative with significant biological properties.

    Quinoxaline-2,3-dione: Known for its use in medicinal chemistry.

Uniqueness: Quinoxaline-2-carbaldehyde oxime stands out due to the presence of the oxime group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications.

Properties

IUPAC Name

N-(quinoxalin-2-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUVILQUUKSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298413
Record name 2-Quinoxalinecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7483-32-1
Record name 2-Quinoxalinecarboxaldehyde, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7483-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalinecarboxaldehyde, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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